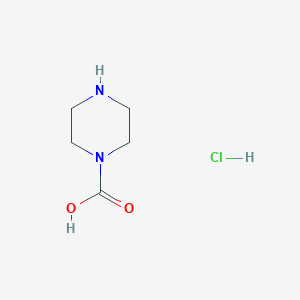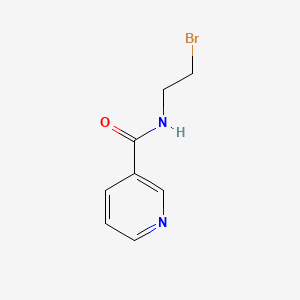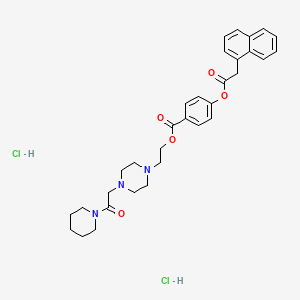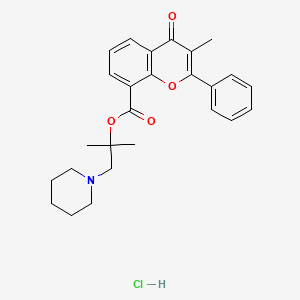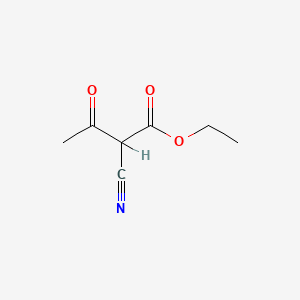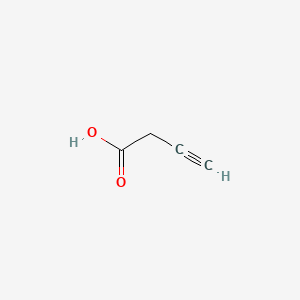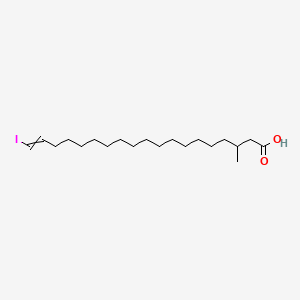
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide is a compound known for its significant antitumor activity. This compound interacts with DNA through intercalative binding, making it a valuable molecule in cancer research .
Preparation Methods
The synthesis of 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide involves several steps. The primary synthetic route includes the reaction of acridine derivatives with morpholine and other reagents under specific conditions. Detailed reaction conditions and industrial production methods are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used in studies involving DNA interactions and molecular binding.
Biology: The compound is valuable in understanding cellular processes and genetic material interactions.
Medicine: Its antitumor properties make it a candidate for cancer treatment research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through intercalative binding with DNA. This binding disrupts the normal function of the DNA molecule, leading to antitumor activity. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds to 9-Amino-n-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide include other acridine derivatives. These compounds also exhibit DNA binding properties but may differ in their specific interactions and effectiveness. The uniqueness of this compound lies in its specific molecular structure, which allows for more effective intercalation and antitumor activity .
Properties
CAS No. |
91549-84-7 |
|---|---|
Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
9-amino-N-(2-morpholin-4-ylethyl)acridine-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c21-18-14-4-1-2-7-17(14)23-19-15(18)5-3-6-16(19)20(25)22-8-9-24-10-12-26-13-11-24/h1-7H,8-13H2,(H2,21,23)(H,22,25) |
InChI Key |
CUJXCTHCYRNLIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
Key on ui other cas no. |
91549-84-7 |
Synonyms |
9-AMEAC cpd 9-amino-N-(2-(4-morpholinyl)ethyl)-4-acridinecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


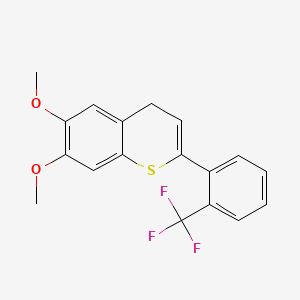
![[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate](/img/structure/B1194579.png)
